molecular formula C14H13NO4 B6391301 MFCD18085994 CAS No. 1258626-68-4

MFCD18085994

Cat. No.: B6391301
CAS No.: 1258626-68-4
M. Wt: 259.26 g/mol
InChI Key: IJVUBAAKNGPQIH-UHFFFAOYSA-N
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Description

These compounds are characterized by their reactivity in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs in drug discovery . Key properties typically include moderate aqueous solubility (e.g., 0.24 mg/ml for CAS 1046861-20-4), high GI absorption, and structural versatility for functionalization .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVUBAAKNGPQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687832
Record name 2-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-68-4
Record name 2-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18085994” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.

    Step 3: Final reaction to produce “this compound,” followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve:

  • Continuous monitoring of reaction parameters.
  • Use of catalysts to enhance reaction rates.
  • Implementation of safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: “MFCD18085994” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often requiring specific solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, lower oxidation state products.

Scientific Research Applications

“MFCD18085994” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

“MFCD18085994” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. Key differences may lie in:

    Reactivity: Differences in how the compounds react under similar conditions.

    Applications: Variations in their use in research or industry.

    Properties: Distinct physical or chemical properties that make “this compound” suitable for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Comparative Physicochemical Properties
Compound (CAS/MDL) Molecular Formula Molecular Weight Solubility (mg/ml) Log Po/w Bioavailability Score GI Absorption BBB Permeability
MFCD18085994 (hypothetical) C₆H₅BBrClO₂ 235.27 0.24* 2.15 0.55 High Yes
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.24 2.15 0.55 High Yes
CAS 1533-03-5 C₁₀H₉F₃O 202.17 N/A 3.12 0.85 Moderate No
CAS 1761-61-1 C₇H₅BrO₂ 201.02 0.69 1.98 0.55 Low No

Key Observations :

  • Polarity and Solubility : Boronic acids (e.g., CAS 1046861-20-4) exhibit higher aqueous solubility compared to halogenated aromatics (e.g., CAS 1761-61-1) due to the hydrophilic boronate group .
  • Lipophilicity (Log Po/w) : Trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) show elevated Log P values, enhancing membrane permeability but reducing solubility .
  • Pharmacokinetics : Boronic acids generally display superior GI absorption and BBB penetration, making them favorable for CNS-targeting drug candidates .

Functional Analogues

Key Observations :

  • Reaction Efficiency : Boronic acids achieve high yields in cross-coupling reactions due to their stability under basic conditions .
  • Green Chemistry : CAS 1761-61-1’s synthesis employs recyclable A-FGO catalysts, aligning with sustainable practices .

Research Findings and Limitations

Pharmacological Profiles

  • Thermodynamic Stability : Boronic acids may hydrolyze under acidic conditions, limiting their use in oral formulations without prodrug strategies .

Industrial Relevance

  • Cost and Scalability : Trifluoromethyl compounds (CAS 1533-03-5) require costly fluorination steps, whereas boronic acids are synthetically accessible .
  • Regulatory Considerations : Structural alerts (e.g., PAINS alerts) are absent in boronic acids but present in some halogenated aromatics .

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